

# Avotaciclib safety and efficacy evaluation

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Avotaciclib

CAS No.: 1983983-41-0

Cat. No.: S3612582

Get Quote

## Avotaciclib at a Glance

**Avotaciclib** (also known as BEY1107) is an investigational drug with a distinct profile [1] [2] [3].

- **Mechanism of Action:** It is a potent, orally bioavailable **selective cyclin-dependent kinase 1 (CDK1) inhibitor** [1] [3].
- **Primary Indication Under Investigation:** It is being studied for the treatment of **locally advanced or metastatic pancreatic cancer**, both as a monotherapy and in combination with gemcitabine [1] [2].
- **Proposed Antineoplastic Activity:** Research suggests that by inhibiting CDK1, **Avotaciclib** may target cancer stem cell division, induce cell cycle arrest, and promote apoptosis (programmed cell death) [3].

## Comparison with CDK4/6 Inhibitors

The table below summarizes how **Avotaciclib** compares to the three CDK4/6 inhibitors approved for HR+/HER2- breast cancer. A key difference lies in their primary kinase targets, which leads to different research and application focuses.

| Drug Name          | Primary Target | Key Approved Indications                      | Reported Common Adverse Events                         |
|--------------------|----------------|-----------------------------------------------|--------------------------------------------------------|
| <b>Avotaciclib</b> | CDK1 [1] [3]   | Investigational (e.g., Pancreatic Cancer) [1] | Data not fully available (Clinical trials ongoing) [2] |

| Drug Name   | Primary Target        | Key Approved Indications           | Reported Common Adverse Events                   |
|-------------|-----------------------|------------------------------------|--------------------------------------------------|
| Palbociclib | CDK4/6 [1]<br>[4] [5] | HR+/HER2- Breast Cancer [1]<br>[6] | Neutropenia (Very Common) [6] [7]                |
| Ribociclib  | CDK4/6 [1]<br>[4] [5] | HR+/HER2- Breast Cancer [1]<br>[6] | Neutropenia, Hepatotoxicity, QT Prolongation [7] |
| Abemaciclib | CDK4/6 [1]<br>[4] [5] | HR+/HER2- Breast Cancer [1]<br>[6] | Diarrhea, Lower incidence of neutropenia [6] [5] |

## The Cell Cycle and CDK Inhibitor Action

CDK inhibitors work by interrupting the cell cycle, a process that is often dysregulated in cancer cells. The following diagram illustrates the distinct roles of CDK1 and CDK4/6 in this process.



[Click to download full resolution via product page](#)

As shown, CDK4/6 inhibitors act earlier in the cell cycle (G1 phase) to prevent cells from starting DNA replication [1] [5]. In contrast, **Avotaciclilb**, as a **CDK1 inhibitor**, acts later to prevent cells from entering the mitotic (M) phase, where cell division actually occurs [1] [3].

## Research and Development Context

The research into selective CDK inhibitors like **Avotaciclib** is driven by the challenges faced by earlier, broader-acting drugs [1]. While CDK4/6 inhibitors have become a standard in breast cancer, resistance can develop through various mechanisms, such as mutations in the **RB1** gene or upregulation of other signaling pathways like **CDK2** or **CDK6** [1] [8]. This has spurred the development of more selective inhibitors and combination strategies.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. 综述：选择性CDK抑制剂的研究进展 [medsci.cn]
2. : Uses, Interactions, Mechanism of Action | DrugBank Online Avotaciclib [go.drugbank.com]
3. (BEY1107) | CDK | 1983983-41-0 | Invivochem Avotaciclib [invivochem.com]
4. Research Progress of CDK4/6 Inhibitors in Non-small Cell ... [pmc.ncbi.nlm.nih.gov]
5. 乳腺癌靶向治疗“新贵”：CDK4/6抑制剂，三药同台PK哪家强？ [m.haoeyou.com]
6. 一文了解CDK4/6抑制剂的研究进展和探索性分析 [ioncol.com]
7. effectiveness analysis of survival with first-line palbociclib... Comparative [bmccancer.biomedcentral.com]
8. 【Nature综述】乳腺癌治疗的变革时代：CDK4/6抑制剂革命（下） [liangyihui.net]

To cite this document: Smolecule. [Avotaciclib safety and efficacy evaluation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b3612582#avotaciclib-safety-and-efficacy-evaluation>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)